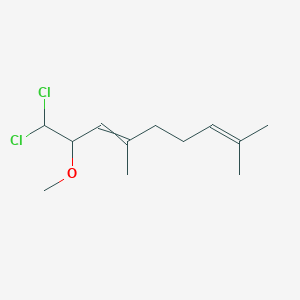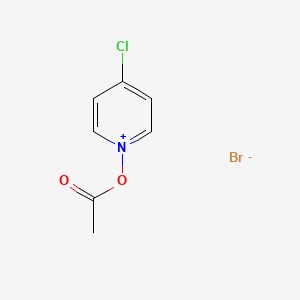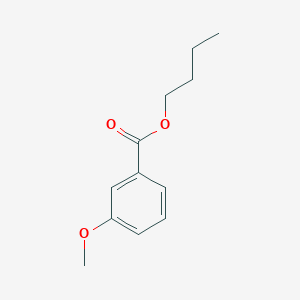
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzodioxaphosphol ring system, which is fused with a diphenylamine moiety. The combination of these structural elements imparts distinctive chemical and physical properties to the compound, making it a subject of study in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method is the reaction of diphenylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.
Applications De Recherche Scientifique
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenylphosphinamide: Similar in structure but lacks the benzodioxaphosphol ring system.
N,N-Diphenylphosphine oxide: Contains a phosphine oxide group instead of the benzodioxaphosphol ring.
N,N-Diphenylphosphinothioic amide: Features a phosphinothioic amide group in place of the benzodioxaphosphol ring.
Uniqueness
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to the presence of the benzodioxaphosphol ring system, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability, reactivity, and potential for forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
78543-72-3 |
|---|---|
Formule moléculaire |
C18H14NO2P |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N,N-diphenyl-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C18H14NO2P/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-20-17-13-7-8-14-18(17)21-22/h1-14H |
Clé InChI |
VFFGQLHMTAJMJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)P3OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



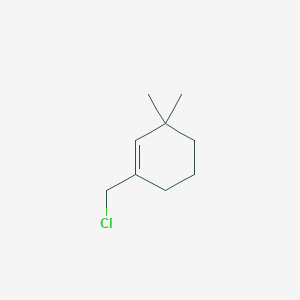
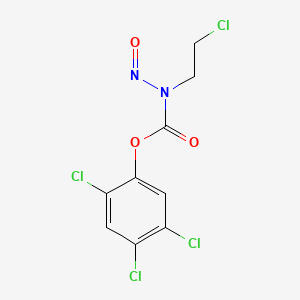
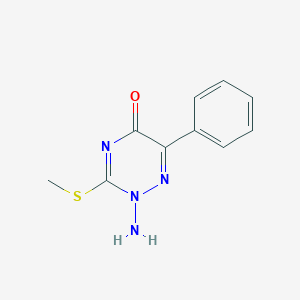
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)

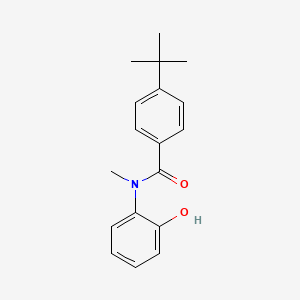
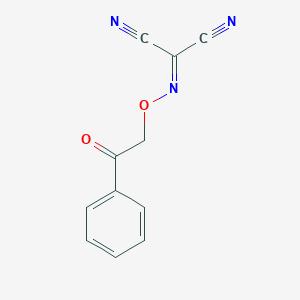
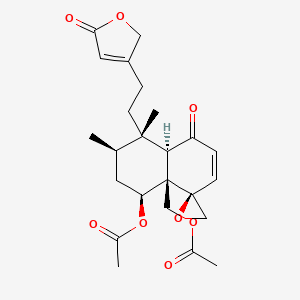

![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
